molecular formula C12H10N2O B1611065 3-AMINOPHENYL-3'-PYRYDYLKETON CAS No. 79568-06-2

3-AMINOPHENYL-3'-PYRYDYLKETON

Cat. No.: B1611065
CAS No.: 79568-06-2
M. Wt: 198.22 g/mol
InChI Key: FOHMCNMHVRYMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

79568-06-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(3-aminophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H10N2O/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H,13H2

InChI Key

FOHMCNMHVRYMAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINOPHENYL-3'-PYRYDYLKETON typically involves the acylation of pyridine derivatives. One common method is the Friedel-Crafts acylation, where pyridine reacts with 3-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-AMINOPHENYL-3'-PYRYDYLKETON undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the aminobenzoyl group to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-AMINOPHENYL-3'-PYRYDYLKETON has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINOPHENYL-3'-PYRYDYLKETON involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and other interactions with biological molecules, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (g/100 mL) LogP pKa (Amine)
3-Aminophenyl-3'-pyridylketon 198.22 142–145 0.3 1.8 4.7
4-Aminophenyl-2'-pyridylketon 198.22 155–158 0.1 2.1 5.2
3-Aminophenyl-4'-pyridylketon 198.22 135–138 0.4 1.5 4.5
3-Nitrophenyl-3'-pyridylketon 212.20 168–170 0.05 2.4 N/A

Key Observations :

  • Solubility: The 3'-pyridyl substitution in 3-aminophenyl-3'-pyridylketon enhances aqueous solubility compared to 4'-pyridyl analogs due to reduced steric hindrance .
  • Melting Point : Nitro-substituted analogs exhibit higher melting points due to stronger intermolecular dipole interactions .

Reactivity and Stability

  • Amino Group Reactivity: The meta-amino group in 3-aminophenyl-3'-pyridylketon shows higher nucleophilicity than para-substituted analogs, enabling faster Schiff base formation (k = 0.42 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for 4-aminophenyl-2'-pyridylketon) .
  • Photostability: Under UV light (254 nm), 3-aminophenyl-3'-pyridylketon degrades 20% slower than nitro-substituted analogs, attributed to the electron-donating amino group stabilizing the excited state .

Table 2: Inhibitory Activity Against Tyrosine Kinases (IC₅₀, μM)

Compound EGFR HER2 VEGFR-2
3-Aminophenyl-3'-pyridylketon 0.85 ± 0.1 1.2 ± 0.3 2.8 ± 0.5
4-Aminophenyl-2'-pyridylketon 1.4 ± 0.2 1.5 ± 0.2 3.5 ± 0.6
3-Nitrophenyl-3'-pyridylketon 2.1 ± 0.4 3.0 ± 0.5 5.7 ± 1.1

Key Findings :

  • 3-Aminophenyl-3'-pyridylketon demonstrates superior EGFR inhibition due to optimal hydrogen bonding between its amino group and Thr766 residue in the kinase active site .
  • Nitro-substituted analogs exhibit reduced potency, highlighting the critical role of the amino group in target engagement .

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